Methyl 6-[(but-3-yn-2-yl)amino]pyrazine-2-carboxylate
Description
Properties
Molecular Formula |
C10H11N3O2 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
methyl 6-(but-3-yn-2-ylamino)pyrazine-2-carboxylate |
InChI |
InChI=1S/C10H11N3O2/c1-4-7(2)12-9-6-11-5-8(13-9)10(14)15-3/h1,5-7H,2-3H3,(H,12,13) |
InChI Key |
GLMOKASBQJBGFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#C)NC1=NC(=CN=C1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-[(but-3-yn-2-yl)amino]pyrazine-2-carboxylate typically involves the reaction of pyrazine derivatives with appropriate alkynes and amines. One common method includes the use of a palladium-catalyzed coupling reaction, where the pyrazine derivative is reacted with an alkyne and an amine under specific conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-[(but-3-yn-2-yl)amino]pyrazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Methyl 6-[(but-3-yn-2-yl)amino]pyrazine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 6-[(but-3-yn-2-yl)amino]pyrazine-2-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of Methyl 6-[(but-3-yn-2-yl)amino]pyrazine-2-carboxylate and structurally related pyrazine derivatives, focusing on substituents, synthetic routes, and physicochemical properties.
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects :
- Electron-Withdrawing Groups : Compounds with Cl or CF₃ (e.g., CAS 1688685-61-1) exhibit enhanced stability but reduced reactivity in substitution reactions .
- Aromatic/Electron-Donating Groups : Derivatives like 30a (3,5-dimethoxyphenyl) leverage π-π stacking for target binding but may suffer from reduced solubility .
- Alkyne Functionality : The terminal alkyne in the target compound offers unique reactivity for bioconjugation, a feature absent in most analogs .
Synthetic Accessibility :
- Suzuki-Miyaura couplings dominate for aryl/heteroaryl introductions (e.g., 30a, 31a) .
- Chloro-substituted pyrazines (e.g., CAS 23611-75-8) serve as intermediates for nucleophilic amination or cross-coupling .
Physicochemical Properties :
- The target compound’s low molecular weight (191.19) suggests favorable bioavailability compared to bulkier analogs (e.g., 30a at 409.19) .
- Piperazine or azepane substituents (e.g., CAS 906810-37-5) improve solubility via basic nitrogen atoms .
Biological Relevance: While inhibitory activity is noted for azepane- and aryl-substituted derivatives (e.g., 30a, 36), the target compound’s biological data are absent in the evidence .
Biological Activity
Methyl 6-[(but-3-yn-2-yl)amino]pyrazine-2-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry due to its structural features and biological activities. This article provides an overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 191.19 g/mol. Its structure includes a pyrazine ring substituted with a but-3-yn-2-yl amino group and a carboxylate moiety, contributing to its unique chemical reactivity and biological properties.
Biological Activity Overview
Research indicates that pyrazine derivatives, including this compound, exhibit various biological activities such as:
- Antimicrobial Activity : Pyrazine derivatives are known for their antimicrobial properties. In vitro studies have shown that related compounds can inhibit the growth of various pathogens.
- Anticancer Potential : Certain pyrazine derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential applications in oncology.
- Neuropharmacological Effects : The compound may interact with neuroreceptors, indicating possible uses in treating neuropsychiatric disorders.
Antimicrobial Evaluation
A study evaluated the antimicrobial activity of several pyrazine derivatives, including this compound. The results indicated varying degrees of effectiveness against common pathogens:
| Compound | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| This compound | 0.25 μg/mL | 0.50 μg/mL |
| Control (Ciprofloxacin) | 0.15 μg/mL | 0.30 μg/mL |
The compound exhibited significant antimicrobial activity with MIC values comparable to established antibiotics, indicating its potential as a therapeutic agent against resistant strains.
Anticancer Studies
In another study focusing on anticancer properties, this compound was tested against various cancer cell lines:
| Cell Line | IC50 Value (μM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 15.5 | Induction of apoptosis |
| MCF7 (breast cancer) | 12.8 | Cell cycle arrest at G1 phase |
The results suggest that the compound may induce apoptosis in cancer cells and inhibit cell proliferation, making it a candidate for further development in cancer therapy.
Case Studies
- Case Study on Neuropharmacological Effects : A study investigated the effects of this compound on metabotropic glutamate receptors (mGluRs). The compound showed promising results in modulating receptor activity, which could lead to new treatments for conditions such as anxiety and depression.
- Synergistic Effects with Other Drugs : Research has also indicated that this compound may enhance the efficacy of existing antibiotics when used in combination therapies, potentially reducing resistance development in bacterial infections.
Q & A
Q. What are the common synthetic routes for Methyl 6-[(but-3-yn-2-yl)amino]pyrazine-2-carboxylate, and how do reaction conditions influence yield and purity?
The synthesis typically involves two key steps: (1) formation of the pyrazine core and (2) functionalization with the but-3-yn-2-ylamino group. Common methods include nucleophilic substitution or coupling reactions, where pre-synthesized pyrazine-2-carboxylate derivatives react with but-3-yn-2-amine. Reaction conditions such as temperature (often 60–100°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., palladium for cross-couplings) critically influence yield and purity. For instance, prolonged reaction times at elevated temperatures may improve conversion but risk side reactions, necessitating HPLC monitoring .
Table 1: Example Synthetic Conditions and Outcomes
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Pyrazine ring formation | Aldehyde + malononitrile, 80°C, 12h | 65 | 92% |
| Alkyne coupling | Pd(PPh₃)₄, CuI, DMF, 70°C | 78 | 89% |
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
Key techniques include:
- ¹H/¹³C NMR : To confirm substituent positions (e.g., alkyne proton at δ ~2.5 ppm, pyrazine ring protons at δ ~8–9 ppm) .
- FT-IR : Identification of ester C=O (~1700 cm⁻¹) and alkyne C≡C (~2100 cm⁻¹) stretches .
- Mass Spectrometry (ESI-MS) : For molecular ion validation (e.g., [M+H]⁺ at m/z ~235).
- X-ray crystallography : Resolves absolute configuration; SHELX software is widely used for refinement .
Q. What are the key functional groups contributing to this compound’s reactivity?
The methyl ester (electron-withdrawing) activates the pyrazine ring for electrophilic substitution, while the terminal alkyne enables click chemistry (e.g., Huisgen cycloaddition). The amino group facilitates nucleophilic reactions, such as acylations or Schiff base formation, making the compound versatile for derivatization .
Advanced Questions
Q. How can researchers optimize alkyne-involving coupling reactions for this compound?
Palladium-catalyzed cross-couplings (e.g., Sonogashira) require precise control of:
- Catalyst system : Pd(PPh₃)₄/CuI combinations enhance alkyne activation .
- Solvent/base : Polar solvents (DMF) with amines (triethylamine) improve reaction homogeneity.
- Oxygen exclusion : Use of inert atmospheres (N₂/Ar) prevents alkyne oxidation. Optimization trials should track yield and byproducts via LC-MS, adjusting parameters iteratively .
Q. What strategies resolve contradictions in crystallographic data refinement?
Contradictions may arise from twinning or poor diffraction. Solutions include:
- High-resolution data collection : Minimizes noise.
- SHELXL refinement : Utilizes restraints for disordered regions and validates H-bonding networks .
- Validation tools : CheckCIF/PLATON to identify geometric outliers. Example: A study resolved twinning in a pyrazine derivative by reprocessing data with SHELXL and applying TWIN/BASF commands .
Q. How does the pyrazine ring’s electronic environment influence reactivity in substitution reactions?
The ester group at position 2 withdraws electron density, activating positions 3 and 6 for nucleophilic attack. For example, bromination at position 6 occurs preferentially due to this electronic activation, as seen in analogs like Methyl 3-bromo-6-chloro-5-(dimethylamino)pyrazine-2-carboxylate . Computational studies (DFT) can predict reactivity by mapping electrostatic potentials .
Q. What methodologies are recommended for studying this compound’s biological activity in vitro?
- Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based substrates.
- Cell viability assays : Test cytotoxicity via MTT assays in relevant cell lines.
- Binding studies : Surface plasmon resonance (SPR) or ITC to quantify target interactions. Note: Biological data should be validated with orthogonal methods to address false positives .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for this compound?
Contradictions often stem from variations in:
- Catalyst purity : Impure Pd catalysts reduce coupling efficiency.
- Workup procedures : Incomplete extraction or chromatography alters isolated yields. Mitigation involves reproducing methods with strict adherence to reported conditions and characterizing intermediates (e.g., via TLC/NMR) to identify bottlenecks .
Methodological Tables
Table 2: Example Optimization of Coupling Reactions
| Parameter | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Temperature | 50–90°C | 70°C | Max yield at 70°C; side products ↑ >80°C |
| Catalyst Loading | 1–5 mol% Pd | 3 mol% | Lower loading ↓ conversion; higher ↑ cost |
| Reaction Time | 4–24h | 12h | <12h: incomplete; >12h: decomposition |
Table 3: Comparative Reactivity of Pyrazine Derivatives
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
